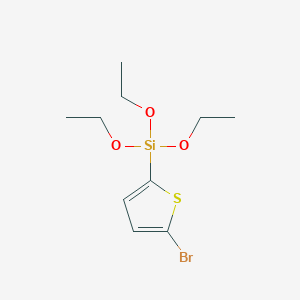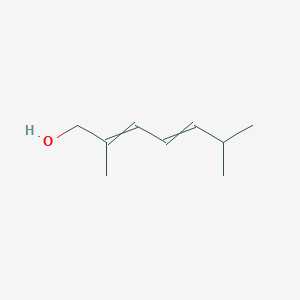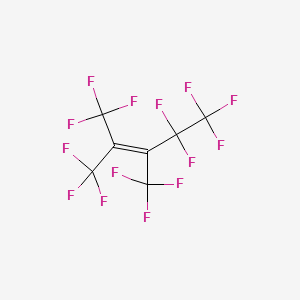
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid is a pteridine derivative Pteridines are a class of heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and methylamine. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification techniques such as crystallization, chromatography, or recrystallization are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pteridine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pteridines.
科学的研究の応用
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Research is ongoing into its potential therapeutic applications, including as an enzyme inhibitor.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid involves its interaction with specific enzymes and molecular targets. It can act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The compound’s structure allows it to bind to active sites on enzymes, influencing their activity and the overall biochemical pathway.
類似化合物との比較
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpteridine
- 2-Amino-4-oxo-6-methylpteridine
- 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine
Uniqueness
What sets 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research focused on enzyme interactions and potential therapeutic applications.
特性
CAS番号 |
59743-02-1 |
|---|---|
分子式 |
C8H7N5O3 |
分子量 |
221.17 g/mol |
IUPAC名 |
2-amino-7-methyl-4-oxo-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N5O3/c1-2-3(7(15)16)11-4-5(10-2)12-8(9)13-6(4)14/h1H3,(H,15,16)(H3,9,10,12,13,14) |
InChIキー |
WIDZFVVWLBPENU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)



![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)



